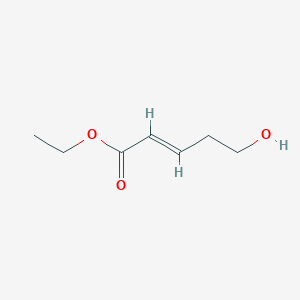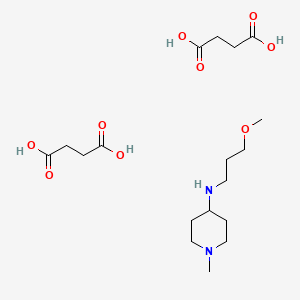![molecular formula C23H20N2O3 B2671785 3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-64-7](/img/structure/B2671785.png)
3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It might involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This might include its reactivity with various reagents, the conditions under which it reacts, and the products it forms .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Polymorphism and Crystal Structure Prediction :The study by Braun et al. (2014) on polymorphism related to small molecule drugs highlights the significance of solid form screening and crystal structure prediction. This research, involving compounds with structural similarities to the specified chemical, underscores the importance of understanding polymorphism in the development of pharmaceuticals, which can influence drug solubility, stability, and efficacy (Braun, McMahon, Koztecki, Price, & Reutzel-Edens, 2014).
Novel Antibacterial Agents :Palkar et al. (2017) designed and synthesized novel analogs targeting antibacterial activity. Although focusing on different core structures, this research illustrates how modifications of molecular frameworks can lead to promising antibacterial agents, suggesting a potential avenue for the application of the specified chemical in discovering new antimicrobial solutions (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Synthesis and Bioactivity of Heterocyclic Compounds :Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showing COX-2 inhibition along with analgesic and anti-inflammatory activities. This research demonstrates the potential for structurally related compounds to serve as leads in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nonlinear Optical (NLO) Properties :Almansour et al. (2016) explored the synthesis and properties of benzimidazole-tethered oxazepine heterocyclic hybrids, including studies on their NLO properties. Such research points to potential applications in materials science, particularly in the development of new materials for optical applications (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
Crosslinked Polyamide and Polymer Synthesis :The synthesis of main-chain type polybenzoxazines with amide and benzoxazine groups, as detailed by Agag et al. (2011), showcases the creation of new materials with good thermal stability and potential applications in creating thin, flexible films with specific physical properties. This research may inform the development of new polymeric materials using structurally related compounds (Agag, Arza, Maurer, & Ishida, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-13-4-8-21-19(10-13)25-23(27)18-12-17(7-9-20(18)28-21)24-22(26)16-6-5-14(2)15(3)11-16/h4-12H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQAQMKUNMTOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(methylthio)benzamide](/img/structure/B2671705.png)

![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)
![tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B2671708.png)





![3-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2671718.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)
